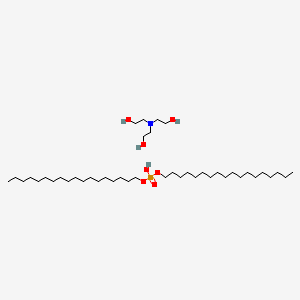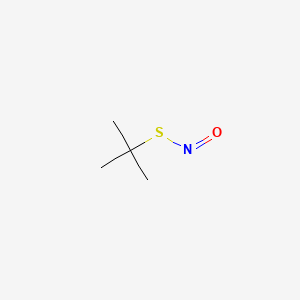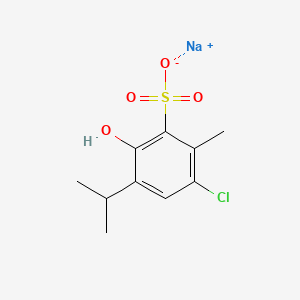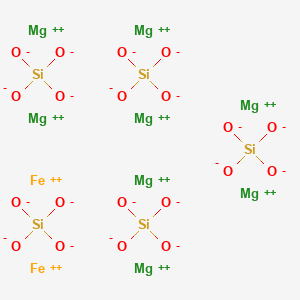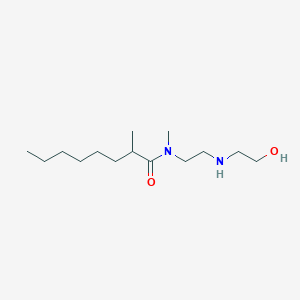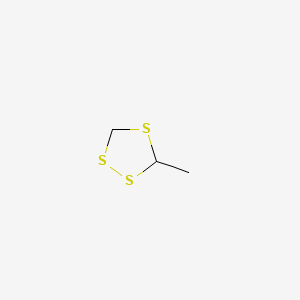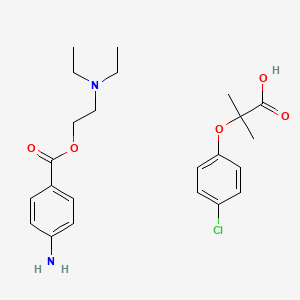
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic components, making it versatile for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the synthesis of 4-aminobenzoic acid, which is then esterified with ethylene glycol to form 4-aminobenzoyloxyethanol. This intermediate is then reacted with diethylamine to form 4-aminobenzoyloxyethyldiethylammonium. Finally, this compound is reacted with 2-(4-chlorophenoxy)-2-methylpropionic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid derivatives: Share the aromatic amine group and are used in similar applications.
Chlorophenoxy compounds: Known for their herbicidal and antimicrobial properties.
Diethylammonium compounds: Commonly used in organic synthesis and as intermediates in pharmaceutical production.
Uniqueness
4-Aminobenzoyloxyethyldiethylammonium 2-(4-chlorophenoxy)-2-methylpropionate stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo multiple types of reactions and its versatility in various fields make it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
42016-66-0 |
|---|---|
Molecular Formula |
C23H31ClN2O5 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-methylpropanoic acid;2-(diethylamino)ethyl 4-aminobenzoate |
InChI |
InChI=1S/C13H20N2O2.C10H11ClO3/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h5-8H,3-4,9-10,14H2,1-2H3;3-6H,1-2H3,(H,12,13) |
InChI Key |
HDFNRSMLACSMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


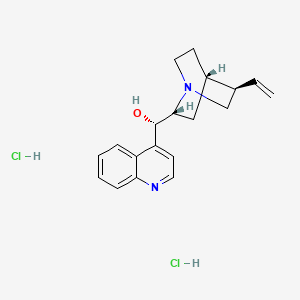
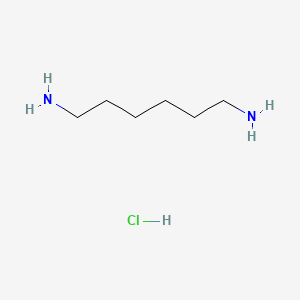
![Dodecyl 4-chloro-3,5-bis[(4,4-dimethyl-1,3-dioxopentyl)amino]benzoate](/img/structure/B12687970.png)
